molecular formula C16H17NO2S B2812451 2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415510-54-0

2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2812451
CAS No.: 2415510-54-0
M. Wt: 287.38
InChI Key: NIIQWXSRMFCLCH-UHFFFAOYSA-N
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Description

2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide ( 2415561-75-8) is a synthetic organic compound with a molecular formula of C16H16FNO2S and a molecular weight of 305.37 g/mol . This acetamide derivative features a distinct molecular architecture, incorporating a phenoxy ether linkage and a cyclopropane ring constrained to a thiophene heterocycle, which may influence its steric and electronic properties . Compounds based on the phenoxy acetamide scaffold are of significant interest in medicinal chemistry and are frequently investigated for their diverse biological activities . Published research on analogous structures indicates that phenoxy acetamide derivatives have been explored as potential therapeutic agents, with some showing promise in areas such as anticancer, anti-inflammatory, and analgesic activities in preclinical research . The presence of the thiophene ring, a common motif in pharmaceuticals, may further contribute to the compound's interaction with biological targets . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety protocols.

Properties

IUPAC Name

2-phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(10-19-14-4-2-1-3-5-14)17-12-16(7-8-16)13-6-9-20-11-13/h1-6,9,11H,7-8,10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQWXSRMFCLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves several steps. One common method includes the condensation of phenoxyacetic acid with a thiophene derivative under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Table 1: Comparison of Key Acetamide Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)* Primary Use
2-Phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide Phenoxy, thiophen-3-yl-cyclopropylmethyl Aromatic ether, thiophene, cyclopropane ~318 Hypothesized agrochemical
Alachlor 2-Chloro, 2,6-diethylphenyl, methoxymethyl Chloro, aryl, methoxy 269.8 Herbicide
Pretilachlor 2-Chloro, 2,6-diethylphenyl, 2-propoxyethyl Chloro, aryl, propoxy 311.9 Herbicide
Thenylchlor 2-Chloro, 2,6-dimethylphenyl, (3-methoxy-2-thienyl)methyl Chloro, aryl, thiophene, methoxy 328.8 Herbicide
Montelukast () Carboxymethyl-cyclopropyl, quinoline, hydroxy-methylethylphenyl Cyclopropane, quinoline, carboxylic acid 608.2 Asthma medication

*Molecular weights estimated using atomic masses.

Key Differences and Implications

Substituent Effects: Chloro vs. Cyclopropane Rigidity: The cyclopropane ring in the target compound introduces conformational rigidity, similar to Montelukast’s cyclopropyl groups (), which are critical for receptor fit. This feature could improve metabolic stability compared to flexible alkyl chains in alachlor .

Electronic and Steric Profiles :

  • The thiophene moiety’s electron-rich nature contrasts with the electron-withdrawing chloro groups in traditional herbicides, possibly reducing soil persistence or altering enzymatic degradation pathways .
  • The steric bulk of the cyclopropane-thiophene unit may hinder access to certain enzyme active sites compared to smaller substituents like methoxymethyl in alachlor .

Montelukast’s cyclopropane-carboxylic acid groups () demonstrate how cyclopropane can enhance drug bioavailability, a trait that might extend to the target compound in agrochemical contexts .

Research Findings and Hypotheses

  • Synthesis and Crystallography : Tools like SHELX () and ORTEP () could resolve the compound’s crystal structure, revealing how cyclopropane-thiophene geometry influences packing and stability .
  • Environmental Impact : The absence of chlorine may reduce bioaccumulation risks compared to chloroacetamides, aligning with trends toward greener agrochemicals .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide, and what key steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the cyclopropane-thiophene precursor followed by coupling with phenoxyacetamide derivatives. Key steps include:
  • Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Temperature Control : Optimal yields are achieved at 50–80°C, avoiding side reactions like cyclopropane ring opening .
  • Purification : Column chromatography (silica gel) or preparative HPLC is used to isolate the target compound from by-products .
    Analytical validation via HPLC (purity >95%) and NMR (structural confirmation of thiophene and acetamide moieties) is critical .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the presence of the thiophen-3-yl cyclopropane group (δ 1.2–1.8 ppm for cyclopropane protons) and acetamide carbonyl (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity, with retention time matching reference standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = calculated m/z 316.1012) .

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

  • Methodological Answer :
  • Cyclopropane Ring : Confers steric rigidity, potentially enhancing binding to target proteins .
  • Thiophene Moiety : Participates in π-π stacking with aromatic residues in enzymes or receptors .
  • Acetamide Linker : Provides hydrogen-bonding sites for interactions with biological targets .
    Structural analysis via X-ray crystallography (where available) or computational docking can further elucidate these interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or unwanted by-products during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) may enhance coupling efficiency in cyclopropane-thiophene formation .
  • Computational Modeling : Tools like density functional theory (DFT) predict reaction pathways and identify energy barriers, enabling targeted optimization (e.g., reducing steric hindrance in intermediates) .
    Trial reactions under varying pH (6–8) and temperature gradients (40–100°C) are recommended to map optimal conditions .

Q. How should conflicting data regarding the compound’s biological activity (e.g., inconsistent IC50 values) be systematically resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
  • In Silico Validation : Molecular dynamics simulations assess binding stability to targets (e.g., kinase domains), identifying false positives from assay artifacts .

Q. What strategies are effective for improving the compound’s metabolic stability and bioavailability?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., thiophene oxidation) and block them via fluorination or methyl substitution .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life in rodent models, adjusting logP via substituent modulation .

Q. How can computational methods accelerate the discovery of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Virtual Screening : Libraries of derivatives are docked against target proteins (e.g., COX-2 or TRPV1) using AutoDock Vina, prioritizing compounds with lower binding energies .
  • Machine Learning : Train models on existing bioactivity data to predict novel analogs with desired properties (e.g., neural networks for ADMET prediction) .
  • Free-Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., cyclopropane vs. cyclohexane) to guide synthesis .

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